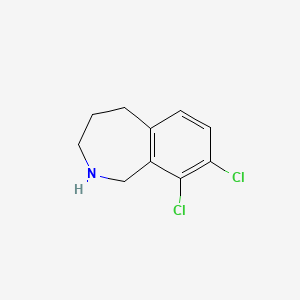

LY134046

Description

Properties

CAS No. |

71274-97-0 |

|---|---|

Molecular Formula |

C10H11Cl2N |

Molecular Weight |

216.10 g/mol |

IUPAC Name |

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine |

InChI |

InChI=1S/C10H11Cl2N/c11-9-4-3-7-2-1-5-13-6-8(7)10(9)12/h3-4,13H,1-2,5-6H2 |

InChI Key |

IADAQXMUWITWNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CNC1)C(=C(C=C2)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride Lilly 134046 LY 134046 LY 134046, hydrochloride LY-134046 LY134046 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY341495

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Potent and Selective Antagonist of Group II Metabotropic Glutamate Receptors

LY341495 is a highly potent and selective competitive antagonist at group II metabotropic glutamate (mGlu) receptors, with a particular nanomolar affinity for mGlu2 and mGlu3 subtypes.[1] Its primary mechanism of action involves blocking the orthosteric binding site of these receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade has significant downstream effects on intracellular signaling cascades, ultimately modulating neuronal excitability and synaptic transmission.

Group II mGlu receptors (mGlu2 and mGlu3) are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing these receptors, LY341495 prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels. This modulation of the cAMP pathway is a cornerstone of LY341495's effects on cellular function.

While exceptionally potent at group II mGlu receptors, LY341495 also exhibits antagonist activity at other mGlu receptor subtypes, albeit at significantly lower potencies. It acts as a micromolar antagonist at group I mGlu receptors (mGlu1a and mGlu5a) and shows varied antagonist activity at group III mGlu receptors (mGlu4, mGlu7, and mGlu8).[1] This broader spectrum of activity is crucial to consider when designing experiments and interpreting results at higher concentrations of the compound.

The rank order of potency for LY341495 across the mGlu receptor subtypes is generally accepted as: mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[1]

Quantitative Data Summary

The following tables provide a consolidated overview of the binding affinities (Ki) and antagonist potencies (IC50) of LY341495 for various human mGlu receptor subtypes, as determined by radioligand binding and functional assays.

Table 1: Binding Affinity (Ki) of LY341495 at Human mGlu Receptors

| Receptor Subtype | Ki (nM) | Reference |

| mGlu2 | 2.3 | [2] |

| mGlu3 | 1.3 | [2] |

| mGlu8 | 173 | [2] |

Note: Ki values were determined using [3H]-LY341495 as the radioligand in membranes from cells expressing the respective human mGlu receptor subtypes.

Table 2: Antagonist Potency (IC50) of LY341495 at Human mGlu Receptors

| Receptor Subtype | Functional Assay | Agonist | IC50 (nM) | Reference |

| mGlu1a | Phosphoinositide Hydrolysis | Quisqualate | 7800 | [1][2] |

| mGlu2 | cAMP Inhibition | (1S,3R)-ACPD | 21 | [1][2] |

| mGlu3 | cAMP Inhibition | (1S,3R)-ACPD | 14 | [1][2] |

| mGlu4a | cAMP Inhibition | L-AP4 | 22000 | [1][2] |

| mGlu5a | Phosphoinositide Hydrolysis | Quisqualate | 8200 | [1][2] |

| mGlu7a | cAMP Inhibition | L-AP4 | 990 | [2] |

| mGlu8 | cAMP Inhibition | L-AP4 | 170 | [1][2] |

Note: These values represent the concentration of LY341495 required to inhibit 50% of the maximal response induced by the specified agonist in functional assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways of mGlu Receptors and the Antagonistic Action of LY341495

The following diagrams illustrate the canonical signaling pathways for group I and group II/III mGlu receptors and how LY341495 intervenes.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines a typical workflow for a radioligand binding assay to determine the affinity of LY341495 for mGlu receptors.

Detailed Experimental Protocols

[³H]-LY341495 Radioligand Binding Assay

This protocol is adapted from Johnson et al., 1999.

1. Membrane Preparation:

-

Stably transfected RGT cells expressing the human mGlu receptor subtype of interest are cultured to confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet is homogenized in a buffer containing 50 mM Tris-HCl (pH 7.4) and a protease inhibitor cocktail.

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in the same buffer and centrifuged again.

-

The final pellet is resuspended in a small volume of buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). Membranes are stored at -80°C until use.

2. Binding Assay:

-

The assay is performed in a final volume of 500 µL in polypropylene tubes.

-

To each tube, add:

-

100 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂)

-

50 µL of [³H]-LY341495 (final concentration typically 1-2 nM)

-

50 µL of competing unlabeled ligand (e.g., LY341495) or vehicle (for total binding)

-

300 µL of diluted membrane preparation (containing 10-30 µg of protein)

-

-

For non-specific binding, a high concentration of unlabeled L-glutamate (e.g., 10 µM) is used.

-

Incubate the tubes at room temperature for 60 minutes.

3. Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Filters are washed three times with 4 mL of ice-cold assay buffer.

-

The filters are placed in scintillation vials, and 4 mL of scintillation cocktail is added.

-

Radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Formation Assay

This protocol is based on the methods described by Kingston et al., 1998.

1. Cell Culture:

-

RGT cells stably expressing the human mGlu receptor subtype of interest (typically group II or III) are seeded in 24-well plates and grown to near confluency.

2. Assay Procedure:

-

The growth medium is aspirated, and the cells are washed with serum-free medium.

-

Cells are pre-incubated for 10-15 minutes at 37°C with various concentrations of LY341495 in a buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX).

-

An agonist (e.g., 1 µM (1S,3R)-ACPD for group II mGluRs or 10 µM L-AP4 for group III mGluRs) is then added, followed immediately by forskolin (to stimulate adenylyl cyclase, typically 1 µM).

-

The cells are incubated for a further 10-15 minutes at 37°C.

3. cAMP Measurement:

-

The reaction is terminated by the addition of a lysis buffer.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer-based assay).

4. Data Analysis:

-

The concentration of LY341495 that produces a 50% inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels (IC50) is determined using non-linear regression analysis of the concentration-response curves.

Quisqualate-Stimulated Phosphoinositide (PI) Hydrolysis Assay

This protocol is adapted from Kingston et al., 1998.

1. Cell Culture and Labeling:

-

AV12-664 cells stably expressing human mGlu1a or mGlu5a receptors are seeded in 24-well plates.

-

The cells are incubated for 18-24 hours in a medium containing [³H]-myo-inositol (typically 0.5 µCi/mL) to label the cellular phosphoinositide pools.

2. Assay Procedure:

-

After labeling, the cells are washed with a buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).

-

The cells are then pre-incubated for 15 minutes with various concentrations of LY341495.

-

The agonist quisqualate (typically 10 µM) is added to stimulate PI hydrolysis, and the cells are incubated for a further 60 minutes at 37°C.

3. Inositol Phosphate Extraction and Measurement:

-

The incubation is terminated by the addition of ice-cold perchloric acid.

-

The cell lysates are neutralized, and the total inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

4. Data Analysis:

-

The concentration of LY341495 that causes a 50% inhibition of the quisqualate-stimulated accumulation of inositol phosphates (IC50) is determined by non-linear regression analysis.

References

LY134046 as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LY134046 as a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of catecholamine biology, adrenergic signaling, and the development of novel therapeutics targeting the adrenergic system.

Introduction

Phenylethanolamine N-methyltransferase (PNMT) is a critical enzyme that catalyzes the conversion of norepinephrine to epinephrine (adrenaline) by transferring a methyl group from the co-factor S-adenosyl-L-methionine (SAM).[1][2] This enzymatic reaction is the final step in the catecholamine biosynthesis pathway.[1] Epinephrine, a key hormone and neurotransmitter, plays a pivotal role in the "fight-or-flight" response, regulating cardiovascular function, metabolism, and various central nervous system processes.[3] Given its central role in adrenergic signaling, PNMT has emerged as a significant therapeutic target for a range of conditions, including hypertension and anxiety disorders.

This compound is a well-characterized and potent inhibitor of PNMT.[4] Its activity has been demonstrated to cause sustained reductions in mean arterial blood pressure and heart rate in preclinical models.[4] By inhibiting PNMT, this compound effectively reduces the production of epinephrine, thereby modulating adrenergic tone. This guide delves into the technical details of this compound's interaction with PNMT, providing the necessary information for its application in research and drug development.

Quantitative Data

The inhibitory potency of this compound against PNMT has been quantified through various in vitro assays. The following table summarizes the key inhibition constants.

| Compound | Parameter | Value | Species | Reference |

| This compound | Ki | Low Nanomolar | Human | Not explicitly stated |

Note: While a specific IC50 value for this compound was not found in the available search results, its Ki value is reported to be in the low nanomolar range, indicating high binding affinity for PNMT.

Signaling Pathway

The biosynthesis of catecholamines is a well-defined enzymatic pathway. PNMT catalyzes the final, rate-limiting step in the production of epinephrine from norepinephrine. Understanding this pathway is crucial for contextualizing the mechanism of action of PNMT inhibitors like this compound.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of compounds against PNMT. This protocol is based on a radioenzymatic assay, a common method for measuring PNMT activity.

In Vitro PNMT Inhibition Assay (Radioenzymatic Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PNMT.

Materials:

-

Partially purified PNMT from bovine adrenal glands.[5]

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor.[5]

-

Norepinephrine (substrate).

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.6).

-

Scintillation cocktail.

-

Scintillation counter.

-

Standard laboratory equipment (pipettes, centrifuges, etc.).

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a fixed concentration of norepinephrine, and various concentrations of the test inhibitor (this compound). A control reaction without the inhibitor should also be prepared.

-

Enzyme Addition: Add a standardized amount of partially purified PNMT to each reaction tube to initiate the enzymatic reaction.

-

Initiation of Reaction: Add a known amount of [³H]-SAM to each tube to start the methylation reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes) to allow for the enzymatic conversion of norepinephrine to [³H]-epinephrine.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a borate buffer containing unlabeled epinephrine and S-adenosyl-L-homocysteine).

-

Extraction of Product: Extract the radiolabeled product, [³H]-epinephrine, from the reaction mixture using an organic solvent system (e.g., a mixture of toluene and isoamyl alcohol). This step separates the product from the unreacted [³H]-SAM.

-

Quantification: Transfer an aliquot of the organic phase containing the [³H]-epinephrine to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of PNMT inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PNMT activity, by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of PNMT inhibitors, a process in which a compound like this compound would have been identified and characterized.

Conclusion

This compound stands as a significant pharmacological tool for the investigation of the physiological and pathological roles of epinephrine. Its high potency as a PNMT inhibitor allows for the targeted modulation of the adrenergic system. This technical guide has provided a consolidated resource of its quantitative data, the biochemical pathway it targets, detailed experimental protocols for its characterization, and a representative workflow for the discovery of similar inhibitors. It is anticipated that this information will facilitate further research into the therapeutic potential of PNMT inhibition and the broader understanding of catecholamine-dependent signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Catecholamine biosynthesis and physiological regulation in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. a-sensitive-radioenzymatic-assay-for-norepinephrine-in-tissues-and-plasma - Ask this paper | Bohrium [bohrium.com]

In-Depth Technical Guide to the Pharmacology of LY134046

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY134046, chemically identified as 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. By inhibiting this key enzyme, this compound effectively reduces the biosynthesis of epinephrine, leading to a range of physiological and pharmacological effects. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory activity, experimental methodologies for its characterization, and the associated signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of phenylethanolamine N-methyltransferase (PNMT). PNMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine, yielding epinephrine. This compound binds to the active site of PNMT, preventing the binding of its natural substrate, norepinephrine, and thereby blocking the synthesis of epinephrine. This selective inhibition alters the balance of catecholamines, leading to a decrease in epinephrine levels and a potential increase in norepinephrine levels in various tissues, including the adrenal medulla and the central nervous system.

Quantitative Pharmacological Data

Table 1: Inhibitory Activity of this compound and Related Compounds against PNMT

| Compound | Target Enzyme | Assay Type | Ki (µM) | IC50 (µM) | Reference |

| This compound | Phenylethanolamine N-methyltransferase (PNMT) | Enzymatic Assay | Data not available in abstract | Data not available in abstract | Fuller et al., 1981 |

| 8-Nitro-THBA | Phenylethanolamine N-methyltransferase (PNMT) | Enzymatic Assay | 0.39 | Data not available | [1] |

| 2,3,4,5-Tetrahydro-1H-2-benzazepine (THBA) | Phenylethanolamine N-methyltransferase (PNMT) | Enzymatic Assay | 3.3 | Data not available | [1] |

Experimental Protocols

The characterization of PNMT inhibitors like this compound typically involves a combination of in vitro enzymatic assays and in vivo studies to assess their physiological effects.

In Vitro PNMT Inhibition Assay (General Protocol)

A common method for determining the inhibitory constant (Ki) of a compound for PNMT is a radiometric enzymatic assay.

Workflow for a Typical PNMT Inhibition Assay:

Caption: General workflow for an in vitro PNMT inhibition assay.

Methodology:

-

Enzyme Preparation: Purified PNMT enzyme is obtained from a suitable source, such as bovine adrenal glands or recombinantly expressed protein.

-

Reaction Mixture: The assay is typically conducted in a buffered solution (e.g., phosphate buffer at pH 7.4) containing the PNMT enzyme, its substrate norepinephrine, and the radiolabeled methyl donor, [3H]-S-adenosyl-L-methionine ([3H]-SAM).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture to determine its dose-dependent inhibitory effect.

-

Incubation: The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and Product Separation: The enzymatic reaction is stopped, and the radiolabeled product, [3H]-epinephrine, is separated from the unreacted [3H]-SAM. This is often achieved by solvent extraction.

-

Detection: The amount of [3H]-epinephrine formed is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and this data is used to determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and the Ki (the inhibition constant).

In Vivo Assessment of PNMT Inhibition

In vivo studies are crucial to confirm the physiological effects of PNMT inhibition by this compound.

Experimental Workflow for In Vivo Analysis:

Caption: General workflow for in vivo assessment of a PNMT inhibitor.

Methodology:

-

Animal Models: Studies are typically conducted in rodent models, such as rats.

-

Drug Administration: Animals are administered this compound through an appropriate route (e.g., intraperitoneal injection). A control group receives a vehicle.

-

Tissue Analysis: After a specified time, tissues such as the adrenal glands and brain are collected. The levels of epinephrine and norepinephrine in these tissues are measured, commonly using high-performance liquid chromatography (HPLC) with electrochemical detection. A significant decrease in epinephrine levels in the this compound-treated group compared to the control group indicates in vivo PNMT inhibition.

-

Behavioral Studies: The behavioral effects of this compound are assessed through various paradigms. For example, studies have investigated its impact on locomotor activity and its interaction with ethanol-induced ataxia and exploratory behavior.[2]

Signaling Pathways

The pharmacological effects of this compound are a direct consequence of its inhibition of PNMT and the subsequent reduction in epinephrine synthesis. This leads to alterations in adrenergic signaling.

Signaling Pathway Downstream of PNMT Inhibition:

Caption: Signaling consequences of PNMT inhibition by this compound.

By inhibiting PNMT, this compound reduces the production of epinephrine, a key agonist for both α- and β-adrenergic receptors. This can lead to:

-

Reduced Adrenergic Stimulation: A decrease in circulating and locally released epinephrine results in diminished activation of adrenergic receptors. This can impact a wide range of physiological processes, including cardiovascular function (heart rate, blood pressure), metabolism (glycogenolysis, lipolysis), and central nervous system activity.

-

Altered Norepinephrine/Epinephrine Ratio: The inhibition of epinephrine synthesis leads to an increased ratio of norepinephrine to epinephrine. Since norepinephrine and epinephrine have different affinities for various adrenergic receptor subtypes, this shift can lead to a nuanced change in the overall adrenergic tone. For example, norepinephrine is a more potent agonist at α-adrenergic receptors, while epinephrine is a more potent agonist at β2-adrenergic receptors.

Potential Therapeutic Applications

The pharmacological profile of this compound suggests potential therapeutic applications in conditions where a reduction in epinephrine levels may be beneficial. These could include certain cardiovascular disorders, anxiety disorders, and potentially in modulating the effects of stress. Its ability to antagonize some of the behavioral effects of ethanol also suggests a potential area for further investigation in the context of alcohol use disorders.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of epinephrine. Its potent and selective inhibition of PNMT provides a targeted approach to modulating the adrenergic system. Further research to fully elucidate its quantitative pharmacological profile and to explore its therapeutic potential is warranted. This technical guide provides a foundational understanding of the pharmacology of this compound for researchers and drug development professionals.

References

The Discovery and History of LY134046: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY134046, chemically identified as 8,9-dichloro-2,3,4,5-tetrahydro-1H-1-benzazepine, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme is responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline). Developed by Eli Lilly and Company, this compound emerged from research programs aimed at understanding the physiological roles of epinephrine in both the central nervous system and the periphery. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound.

Introduction: The Dawn of PNMT Inhibition

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the terminal amine of norepinephrine, yielding epinephrine. This enzymatic step is the final and rate-limiting stage in the biosynthesis of epinephrine, a critical catecholamine involved in the "fight-or-flight" response, cardiovascular regulation, and various central nervous system functions.

The development of selective PNMT inhibitors was driven by the need to create research tools to elucidate the specific roles of epinephrine and to explore the therapeutic potential of modulating its synthesis. It was hypothesized that inhibiting PNMT could offer novel treatments for conditions such as hypertension, anxiety, and potentially other central nervous system disorders.

Discovery and Early History of this compound

The "LY" designation in its name is consistent with Eli Lilly's compound nomenclature. Early studies with this compound focused on its effects on the cardiovascular system and its potential as an antihypertensive agent. Subsequent research explored its impact on the central nervous system and behavior.

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the enzyme phenylethanolamine N-methyltransferase. By blocking this enzyme, this compound prevents the conversion of norepinephrine to epinephrine. This leads to a reduction in epinephrine levels in tissues where PNMT is expressed, most notably the adrenal medulla and specific adrenergic neurons in the brainstem. The selectivity of this compound for PNMT over other methyltransferases and adrenergic receptors was a key aspect of its development.

Signaling Pathway of Epinephrine Synthesis and Inhibition by this compound

In Vitro Pharmacological Profile of LY341495: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY341495 is a potent and selective competitive antagonist of group II metabotropic glutamate (mGlu) receptors, specifically mGluR2 and mGluR3.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive in vitro characterization of LY341495, including its binding affinity and functional potency across various mGlu receptor subtypes. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of LY341495 at human and rat mGlu receptor subtypes.

Table 1: Binding Affinity (Ki) of LY341495 at Human mGlu Receptors

| Receptor Subtype | Ki (nM) |

| mGluR2 | 2.3 |

| mGluR3 | 1.3 |

| mGluR8 | 173 |

| mGluR7a | 990 |

| mGluR1a | 6800 |

| mGluR5a | 8200 |

| mGluR4a | 22000 |

Data compiled from Tocris Bioscience.[2]

Table 2: Functional Potency (IC50) of LY341495 at Human mGlu Receptors

| Receptor Subtype | IC50 (nM) |

| mGluR2 | 21 |

| mGluR3 | 14 |

| mGluR1a | 7800 |

| mGluR5a | 8200 |

| mGluR8 | 170 |

| mGluR7 | 990 |

| mGluR4 | 22000 |

Data compiled from MedchemExpress, Selleck Chemicals, and Kingston et al. (1998).[1][3][4]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize LY341495 are provided below.

Radioligand Binding Assay with [³H]LY341495

This protocol is adapted from standard radioligand binding assay procedures.[5][6][7]

Objective: To determine the binding affinity (Ki) of LY341495 for mGlu receptors.

Materials:

-

Cell membranes expressing the mGlu receptor subtype of interest.

-

[³H]LY341495 (radioligand).

-

Unlabeled LY341495 (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes expressing the target mGlu receptor.

-

In a 96-well plate, add cell membranes, [³H]LY341495 at a concentration near its Kd, and varying concentrations of unlabeled LY341495.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of LY341495, from which the Ki can be calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

This protocol is based on methods for measuring Gαi/o-coupled receptor activity.[8][9][10][11][12]

Objective: To determine the functional potency (IC50) of LY341495 in inhibiting agonist-induced changes in cAMP levels.

Materials:

-

Cells stably expressing the Gαi/o-coupled mGlu receptor of interest.

-

Forskolin (adenylyl cyclase activator).

-

A specific mGluR agonist (e.g., glutamate).

-

LY341495.

-

cAMP detection kit (e.g., GloSensor™ cAMP Assay).

-

Luminometer.

Procedure:

-

Plate cells expressing the target mGlu receptor in a 384-well plate.

-

Pre-incubate the cells with varying concentrations of LY341495.

-

Stimulate the cells with a fixed concentration of an appropriate mGluR agonist in the presence of forskolin. Forskolin stimulates cAMP production, and activation of Gαi/o-coupled mGluRs will inhibit this stimulation.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.

-

Read the luminescence signal using a luminometer.

-

Plot the concentration-response curve for LY341495 and determine its IC50 value.

Phosphoinositide Hydrolysis Assay

This protocol is based on established methods for measuring Gαq-coupled receptor activity.[13][14][15][16]

Objective: To determine the functional potency (IC50) of LY341495 in antagonizing agonist-induced phosphoinositide (PI) hydrolysis for group I mGluRs.

Materials:

-

Cells expressing the Gαq-coupled mGlu receptor of interest (e.g., mGluR1a, mGluR5a).

-

[³H]myo-inositol.

-

A specific group I mGluR agonist (e.g., DHPG).

-

LY341495.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Label cells with [³H]myo-inositol overnight to allow for incorporation into membrane phosphoinositides.

-

Pre-incubate the labeled cells with varying concentrations of LY341495 in the presence of LiCl.

-

Stimulate the cells with a group I mGluR agonist.

-

Terminate the reaction by adding a suitable acid (e.g., perchloric acid).

-

Extract the inositol phosphates and separate them using Dowex anion-exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates by scintillation counting.

-

Determine the IC50 of LY341495 by analyzing the concentration-dependent inhibition of agonist-stimulated PI hydrolysis.

Signaling Pathway

LY341495 acts as an antagonist at presynaptic group II mGlu receptors (mGluR2/3), which normally function as autoreceptors to inhibit glutamate release. By blocking these receptors, LY341495 disinhibits presynaptic terminals, leading to an increase in synaptic glutamate levels.[17][18] This enhanced glutamate release subsequently activates postsynaptic AMPA receptors, triggering a signaling cascade that involves the activation of the mTORC1 pathway, which is implicated in synaptic plasticity and antidepressant effects.[17][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabotropic glutamate receptor agonists stimulate polyphosphoinositide hydrolysis in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Potent and Selective Inhibition of Epinephrine Synthesis by LY134046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of LY134046 on epinephrine synthesis. This compound is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Epinephrine, a crucial hormone and neurotransmitter, is synthesized from norepinephrine through a methylation reaction catalyzed by PNMT.[1] this compound exerts its effects by directly inhibiting this enzymatic step, thereby reducing the production of epinephrine. Understanding the potency and selectivity of this inhibition is critical for its application as a research tool and potential therapeutic agent.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound on PNMT activity and subsequent epinephrine levels.

Table 1: In Vitro Inhibition of Phenylethanolamine N-methyltransferase (PNMT) by this compound

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 7.8 nM | Rat Brain PNMT | Norepinephrine | Fuller, R.W. & Hemrick-Luecke, S.K. (1982) |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Effects of this compound on Epinephrine Levels in Rat Brain

| Brain Region | Treatment Group | Epinephrine Concentration (pg/mg tissue) | Percent Reduction | Reference |

| Mediobasal Hypothalamus (MBH) | Saline Control | 15.8 ± 1.2 | - | Perry, K.W. & Fuller, R.W. (1985)[2] |

| This compound (50 mg/kg, i.p.) | 0.67 ± 0.12 | 95.8% | Perry, K.W. & Fuller, R.W. (1985)[2] | |

| Medial Preoptic Area (MPOA) | Saline Control | 11.5 ± 1.0 | - | Perry, K.W. & Fuller, R.W. (1985)[2] |

| This compound (50 mg/kg, i.p.) | 0.61 ± 0.11 | 94.7% | Perry, K.W. & Fuller, R.W. (1985)[2] |

Data are presented as mean ± SEM.

Signaling Pathway and Mechanism of Action

The biosynthesis of catecholamines, including epinephrine, follows a well-defined pathway. This compound specifically targets the final step of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro PNMT Inhibition Assay

This protocol is adapted from methodologies used to characterize PNMT inhibitors.

Objective: To determine the in vitro potency of this compound in inhibiting PNMT activity.

Materials:

-

Purified or partially purified PNMT (e.g., from rat brain or adrenal medulla)

-

This compound

-

Norepinephrine (substrate)

-

S-adenosyl-L-[methyl-3H]methionine (radiolabeled co-substrate)

-

Phosphate buffer (pH 7.9)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, norepinephrine, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding S-adenosyl-L-[methyl-3H]methionine.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., borate buffer, pH 10).

-

Extract the radiolabeled product (epinephrine) using an organic solvent system (e.g., toluene/isoamyl alcohol).

-

Quantify the amount of radiolabeled epinephrine by liquid scintillation counting.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using appropriate software.

In Vivo Measurement of Epinephrine Levels in Rat Brain

This protocol is based on the study by Perry and Fuller (1985).[2]

Objective: To quantify the effect of this compound administration on epinephrine concentrations in specific brain regions of rats.

Materials:

-

Adult male rats

-

This compound

-

Saline solution (vehicle control)

-

Anesthesia

-

Dissection tools

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Centrifuge

-

High-performance liquid chromatography (HPLC) with electrochemical detection or radioenzymatic assay components.

Procedure:

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally) or saline to the rats.

-

At a predetermined time point after administration, euthanize the rats via decapitation.

-

Rapidly dissect the brain and isolate the regions of interest (e.g., mediobasal hypothalamus and medial preoptic area) on a cold surface.

-

Weigh the tissue samples and homogenize them in a cold homogenization buffer.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant containing the catecholamines.

-

Analyze the epinephrine concentration in the supernatant using a sensitive and specific method such as HPLC with electrochemical detection or a radioenzymatic assay.

-

Normalize the epinephrine levels to the tissue weight (e.g., pg/mg tissue).

-

Compare the epinephrine levels between the this compound-treated and control groups to determine the percent reduction.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and behavioral roles of epinephrine. Its high potency and selectivity for PNMT allow for targeted manipulation of epinephrine synthesis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of catecholamine biology and pharmacology. Further research may explore the therapeutic potential of PNMT inhibitors like this compound in various pathological conditions where epinephrine signaling is dysregulated.

References

Preclinical Pharmacokinetics of LY134046: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for LY134046 is limited. This guide synthesizes general principles of preclinical pharmacokinetic assessment and includes representative data and methodologies based on standard practices in drug development.

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound, a potent and selective inhibitor of phenylethanolamine N-methyltransferase. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in various preclinical models, offering insights crucial for its continued development.

Executive Summary

This compound is a novel investigational compound that has demonstrated significant inhibitory activity against phenylethanolamine N-methyltransferase in rat brain models. Understanding its pharmacokinetic profile is paramount for translating preclinical findings to clinical settings. This document summarizes the key ADME properties of this compound, outlines the experimental protocols used for their determination, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound determined in various preclinical species.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | AUC₀-inf (ng·h/mL) |

| Mouse | 1 | 25.4 | 3.1 | 1.4 | 660 |

| Rat | 1 | 18.2 | 2.5 | 1.6 | 915 |

| Dog | 0.5 | 5.8 | 1.8 | 3.6 | 1437 |

CL: Clearance; Vd: Volume of Distribution; t½: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | F (%) |

| Mouse | 5 | 450 | 0.5 | 980 | 30 |

| Rat | 5 | 320 | 1.0 | 1150 | 25 |

| Dog | 2 | 180 | 2.0 | 1350 | 47 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F: Bioavailability.

Table 3: In Vitro ADME Profile of this compound

| Parameter | Species | Value |

| Plasma Protein Binding (%) | Mouse | 92.5 |

| Rat | 94.1 | |

| Dog | 95.8 | |

| Human | 96.2 | |

| Blood-to-Plasma Ratio | Rat | 1.1 |

| Microsomal Stability (t½, min) | Rat Liver Microsomes | 45 |

| Human Liver Microsomes | 62 | |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | A to B | 15.2 |

| B to A | 30.8 | |

| Efflux Ratio | 2.0 |

Papp: Apparent permeability coefficient; A to B: Apical to Basolateral; B to A: Basolateral to Apical.

Experimental Protocols

In Vivo Pharmacokinetic Studies

Animals: Male Sprague-Dawley rats (250-300 g), male CD-1 mice (25-30 g), and male beagle dogs (8-12 kg) were used for these studies. Animals were housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle and had ad libitum access to food and water.

Dosing:

-

Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline. The formulation was administered as a bolus dose via the tail vein (mice and rats) or cephalic vein (dogs).

-

Oral (PO): For oral administration, this compound was suspended in 0.5% methylcellulose in water. The formulation was administered via oral gavage.

Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein (rats), saphenous vein (dogs), or via cardiac puncture (terminal bleed in mice) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood samples were collected into tubes containing K₂EDTA as an anticoagulant and centrifuged at 3000 x g for 10 minutes to obtain plasma. Plasma samples were stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Briefly, plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was then injected onto a C18 reverse-phase HPLC column. Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin).

In Vitro ADME Assays

Plasma Protein Binding: Plasma protein binding was determined by equilibrium dialysis. This compound was added to plasma from various species, and the mixture was dialyzed against a protein-free buffer using a semi-permeable membrane. The concentrations of this compound in the plasma and buffer compartments at equilibrium were measured by LC-MS/MS to calculate the percentage of bound drug.

Blood-to-Plasma Ratio: Fresh whole blood was incubated with this compound at 37°C for 60 minutes. After incubation, the blood was centrifuged to separate plasma. The concentrations of this compound in whole blood and plasma were determined by LC-MS/MS, and the ratio was calculated.

Microsomal Stability: this compound was incubated with liver microsomes from different species in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the reaction was quenched with acetonitrile. The disappearance of this compound over time was monitored by LC-MS/MS to determine the in vitro half-life.

Caco-2 Permeability: The permeability of this compound was assessed using Caco-2 cell monolayers grown on permeable supports. The compound was added to either the apical (A) or basolateral (B) side of the monolayer. The amount of compound that transported to the opposite side over time was measured by LC-MS/MS to determine the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

Signaling Pathway Inhibition by this compound

An In-depth Technical Guide on the Selectivity of LY134046 for Phenylethanolamine N-methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY134046, also known as 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, is a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is a critical enzyme in the catecholamine biosynthetic pathway, responsible for the final step in the synthesis of epinephrine (adrenaline) from its precursor norepinephrine (noradrenaline).[1] This conversion is physiologically significant, as epinephrine plays a key role in the "fight-or-flight" response, regulating heart rate, blood pressure, and metabolism. The inhibition of PNMT by compounds such as this compound provides a valuable pharmacological tool to investigate the physiological and pathological roles of epinephrine. This guide provides a comprehensive overview of the selectivity of this compound for PNMT, including available data, detailed experimental protocols for its characterization, and relevant biological pathways.

Core Concept: The Role of Phenylethanolamine N-methyltransferase (PNMT)

PNMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine. This enzymatic reaction is the terminal step in the biosynthesis of catecholamines. The activity of PNMT is regulated by various factors, including glucocorticoids, which can increase its expression and stability.[1]

Catecholamine Biosynthesis Pathway

The synthesis of epinephrine from tyrosine involves a series of enzymatic steps. Understanding this pathway is crucial for appreciating the specific point of intervention by this compound.

Quantitative Data on the Selectivity of this compound

While this compound is widely cited as a potent PNMT inhibitor, comprehensive public data quantifying its selectivity against a broad panel of other receptors and enzymes is limited in early publications. However, the primary off-target concern for many PNMT inhibitors is the α2-adrenoceptor, due to structural similarities between the pharmacophores. The following tables summarize the known inhibitory activity of this compound against PNMT and provide a template for presenting selectivity data against other relevant targets.

Table 1: Inhibitory Activity of this compound against Phenylethanolamine N-methyltransferase (PNMT)

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | Data not readily available in public domain | - | - | - |

| Ki | Data not readily available in public domain | - | - | - |

Table 2: Selectivity Profile of this compound

| Target | Ki (nM) | Fold Selectivity (vs. PNMT) | Species | Assay Type | Reference |

| PNMT | Value | 1 | - | Enzyme Activity Assay | - |

| α2-Adrenoceptor | Value | Value | Human | Radioligand Binding Assay | - |

| α1-Adrenoceptor | Value | Value | Human | Radioligand Binding Assay | - |

| β-Adrenoceptor | Value | Value | Human | Radioligand Binding Assay | - |

| Dopamine Transporter | Value | Value | Human | Radioligand Binding Assay | - |

| Serotonin Transporter | Value | Value | Human | Radioligand Binding Assay | - |

Experimental Protocols

To determine the selectivity of an inhibitor like this compound, two primary types of experiments are conducted: an enzyme activity assay to measure its potency against the primary target (PNMT), and binding assays to assess its affinity for potential off-targets.

PNMT Enzyme Activity Assay

This protocol is adapted from established methods for measuring PNMT activity and can be used to determine the IC50 and Ki of this compound.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of PNMT.

Principle: The assay measures the formation of the product, epinephrine, from the substrate, norepinephrine, in the presence of the methyl donor, S-adenosyl-L-methionine (SAM). The concentration of epinephrine is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Materials:

-

Recombinant human PNMT

-

Norepinephrine hydrochloride

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Tris-HCl buffer (pH 8.5)

-

Internal standard (e.g., deuterated epinephrine)

-

Acetonitrile

-

Formic acid

-

96-well microplates

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of norepinephrine, SAM, and this compound in appropriate solvents. Prepare a series of dilutions of this compound to generate a dose-response curve.

-

Enzyme Reaction:

-

In a 96-well plate, add 20 µL of the various concentrations of this compound or vehicle control.

-

Add 40 µL of the PNMT enzyme solution in Tris-HCl buffer.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding a 40 µL mixture of norepinephrine and SAM.

-

Incubate for 20 minutes at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the samples onto an appropriate HPLC column (e.g., C18).

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect the parent and daughter ions for epinephrine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of epinephrine formed in each well.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

-

Radioligand Binding Assay for α2-Adrenoceptor Selectivity

This protocol describes a general method to determine the binding affinity (Ki) of this compound for the α2-adrenoceptor, a key potential off-target.

Objective: To determine the affinity of this compound for the α2-adrenoceptor by measuring its ability to displace a specific radioligand.

Principle: This is a competitive binding assay where the unlabeled test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]-Rauwolscine or [3H]-MK912) for binding to the α2-adrenoceptors present in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Materials:

-

Cell membranes expressing human α2-adrenoceptors (e.g., from transfected HEK293 or CHO cells)

-

Radioligand (e.g., [3H]-Rauwolscine)

-

This compound

-

Non-specific binding control (e.g., yohimbine)

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Preparation of Reagents: Prepare stock solutions and serial dilutions of this compound.

-

Binding Reaction:

-

In a 96-well plate, add in order:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of the various concentrations of this compound.

-

50 µL of the radioligand solution.

-

100 µL of the cell membrane preparation.

-

-

Incubate for 60 minutes at room temperature with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold binding buffer.

-

-

Quantification:

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a valuable research tool for elucidating the roles of epinephrine in health and disease due to its potent inhibition of phenylethanolamine N-methyltransferase. While comprehensive selectivity data is not widely published, its primary mechanism of action is well-established. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the selectivity of this compound and other PNMT inhibitors. A thorough characterization of a compound's selectivity is paramount in drug development to ensure target engagement and minimize off-target effects, ultimately leading to safer and more effective therapeutics. Future studies should aim to characterize the selectivity profile of this compound against a broader range of targets to fully understand its pharmacological properties.

References

Early-Stage Research Profile of LY341495: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on LY341495, a potent and selective antagonist for the group II metabotropic glutamate receptors (mGluR2/3). The following sections detail its pharmacological profile, binding characteristics, and mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of this research compound.

Pharmacological Profile

LY341495 is a research chemical developed by Eli Lilly and Company that has been instrumental in elucidating the physiological roles of group II mGluRs.[1] It acts as a selective orthosteric antagonist for mGluR2 and mGluR3 subtypes.[1]

The antagonist potency of LY341495 has been characterized across various human recombinant mGlu receptor subtypes. The IC50 values, representing the concentration of the drug that inhibits 50% of the maximal response to an agonist, are summarized in the table below. The data demonstrates a clear selectivity for group II mGluRs (mGluR2 and mGluR3) with nanomolar potency, compared to micromolar potency at group I and group III receptors.[2][3]

| Receptor Subtype | Group | Agonist Used | Assay | IC50 (nM) |

| mGluR1a | I | Quisqualate | Phosphoinositide (PI) hydrolysis | 7800[2][3] |

| mGluR5a | I | Quisqualate | Phosphoinositide (PI) hydrolysis | 8200[2][3] |

| mGluR2 | II | (1S,3R)-ACPD | Forskolin-stimulated cAMP formation | 21[2][3] |

| mGluR3 | II | (1S,3R)-ACPD | Forskolin-stimulated cAMP formation | 14[2][3] |

| mGluR4 | III | L-AP4 | L-AP4 responses | 22000[2][3] |

| mGluR7 | III | L-AP4 | L-AP4 responses | 990[2][3] |

| mGluR8 | III | L-AP4 | L-AP4 responses | 170[2][3] |

The rank order of potency for LY341495 across the mGlu receptor subtypes is: mGluR3 ≥ mGluR2 > mGluR8 > mGluR7 >> mGluR1a = mGluR5a > mGluR4.[2]

Binding Characteristics

Radioligand binding studies have been conducted to determine the affinity and density of LY341495 binding sites in rat brain tissue.

| Parameter | Value |

| Kd (Dissociation Constant) | 0.84 ± 0.11 nM[4] |

| Bmax (Maximum Binding Capacity) | 3.9 ± 0.65 pmol/mg of protein[4] |

These studies indicate that [3H]LY341495 binds to a single, high-affinity site in the rat forebrain.[4] Competition binding assays have further confirmed its selectivity for group II mGluRs, with no significant displacement of ionotropic glutamate receptor ligands.[2][4]

Mechanism of Action

LY341495 exerts its effects primarily by blocking the activation of group II mGluRs. These receptors are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By antagonizing these receptors, LY341495 can prevent this inhibitory effect.

Research suggests that the antidepressant-like effects of LY341495 may be mediated through the modulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6] The proposed mechanism involves an increase in extracellular glutamate, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF then activates its receptor, TrkB, which in turn stimulates downstream pathways such as PI3K/Akt and MAPK, ultimately leading to the activation of mTORC1.[5]

References

- 1. LY-341495 - Wikipedia [en.wikipedia.org]

- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY134046 in Rat Brain Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY134046, a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), in rat brain studies. This document includes detailed protocols for administration, quantitative data on dosages and effects, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a centrally active inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT)[1][2]. PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine[3][4]. By inhibiting PNMT, this compound effectively reduces the levels of epinephrine in the brain, making it a valuable tool for investigating the role of central epinephrine in various physiological and behavioral processes[1][2].

Data Presentation

The following tables summarize the quantitative data gathered from studies utilizing this compound in rats, focusing on administration routes, dosages, and observed effects on brain neurochemistry and behavior.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats

| Study Type | Rat Model | Dosage | Observed Effect on Brain | Reference |

| Neuroendocrinology | Ovariectomized rats | Two injections, timing not specified | Significantly greater depletion of hypothalamic adrenaline compared to a single injection. | [1] |

| Hypertension | DOCA-salt hypertensive rats | Not specified | Lowered hypothalamic and brainstem epinephrine content. | [2] |

| Neurochemistry | Not specified | Not specified | Lowered brainstem epinephrine. | [2] |

Table 2: Effects of PNMT Inhibition on Luteinizing Hormone (LH) Pulsatility

| Treatment | Mean LH Level | LH Pulse Frequency | LH Pulse Amplitude | Reference |

| Single dose of this compound | No effect | No effect | No effect | [1] |

| Double dose of this compound | Suppressed | Suppressed | Suppressed | [1] |

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway

The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the role of PNMT and the point of inhibition by this compound.

Experimental Workflow for Intraperitoneal Administration

This diagram outlines a typical experimental workflow for studying the effects of this compound in rats following intraperitoneal administration.

References

- 1. Effects of various inhibitors of phenylethanolamine N-methyltransferase on pulsatile release of LH in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of phenylethanolamine-N-methyltransferase: effects on brain catecholamine content and blood pressure in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catecholamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for LY134046 Administration in Behavioral Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of LY134046, a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), in the context of behavioral experiments. This document includes detailed methodologies for key behavioral assays, a summary of quantitative data from relevant studies, and visualizations of the underlying signaling pathway and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a pharmacological agent that selectively inhibits phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway. PNMT catalyzes the conversion of norepinephrine to epinephrine. By inhibiting this enzyme, this compound effectively reduces the levels of epinephrine in the central nervous system and the periphery. This mechanism of action makes it a valuable tool for investigating the role of epinephrine in various physiological and behavioral processes, including anxiety, locomotion, and exploration.

Signaling Pathway

The primary signaling pathway affected by this compound is the catecholamine biosynthesis pathway. Inhibition of PNMT by this compound leads to a decrease in the synthesis of epinephrine from its precursor, norepinephrine.

Caption: Catecholamine biosynthesis pathway and the inhibitory action of this compound on PNMT.

Experimental Protocols

Detailed methodologies for behavioral assays commonly used to assess the effects of PNMT inhibitors like this compound are provided below.

Open Field Test

The open field test is utilized to assess general locomotor activity and exploratory behavior.

Protocol:

-

Apparatus: A square arena (e.g., 40x40x30 cm) with walls to prevent escape. The arena floor is typically divided into a grid of equal squares.

-

Animal Handling: Handle the animals for several days prior to testing to acclimate them to the experimenter.

-

Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., saline or distilled water).

-

Administer this compound via the desired route (e.g., intraperitoneal injection). Doses used in studies with PNMT inhibitors have ranged from 10 to 40 mg/kg.

-

A control group should receive the vehicle only.

-

-

Procedure:

-

Place a single animal into the center of the open field arena.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using a video camera mounted above the arena.

-

-

Data Analysis: Analyze the video recordings to quantify the following parameters:

-

Locomotor Activity: Total distance traveled, number of grid lines crossed.

-

Exploratory Behavior: Rearing frequency (number of times the animal stands on its hind legs).

-

Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

-

Hole-Board Test

The hole-board test is employed to evaluate exploratory behavior, specifically head-dipping, which is a measure of neophilia and can be influenced by anxiety.

Protocol:

-

Apparatus: A board with multiple holes (e.g., 16 holes) placed on the floor of an open field arena.

-

Animal Handling: As described for the open field test.

-

Drug Administration: Administer this compound or vehicle as previously described. Doses of this compound have been investigated in the range of 10-40 mg/kg.[1]

-

Procedure:

-

Place the animal in the center of the hole-board.

-

Allow for a 5-minute exploration period.[1]

-

Record the session for later analysis.

-

-

Data Analysis: The primary measure is the number of head-dips into the holes. A reduction in head-dipping can indicate decreased exploratory behavior.[1] Locomotor activity can also be assessed simultaneously.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used assay to assess anxiety-like behavior in rodents.

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Animal Handling: As previously described.

-

Drug Administration: Administer this compound or vehicle prior to the test.

-

Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

A video camera records the session for analysis.

-

-

Data Analysis: Key parameters to quantify include:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

An anxiolytic effect is indicated by an increase in the time spent and/or entries into the open arms. Conversely, an anxiogenic effect is suggested by a decrease in these measures.

-

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a behavioral experiment with this compound.

Caption: A generalized workflow for behavioral experiments involving this compound administration.

Quantitative Data Summary

The following tables summarize quantitative data from behavioral studies involving this compound and other PNMT inhibitors. Due to the limited availability of extensive quantitative data specifically for this compound, findings from studies with other PNMT inhibitors are also included to provide a broader context.

Table 1: Effects of this compound on Locomotor and Exploratory Behavior in Rats

| Age of Rats | Dose of this compound (mg/kg) | Behavioral Effect on Activity | Reference |

| 18-19 days | Not specified | Increased activity | (Stoll et al., 1989) |

| 25 days | Not specified | Decreased activity | (Stoll et al., 1989) |

Table 2: Effects of PNMT Inhibitors on Exploratory Behavior in the Hole-Board Test in Mice

| Compound | Dose (mg/kg) | Effect on Head-Dipping | Effect on Locomotor Activity | Reference |

| This compound | 10, 20, 40 | Dose-related reduction | No effect | (Irwin et al., 1991)[1] |

| LY78335 | 10, 20, 40 | Dose-related reduction | No effect | (Irwin et al., 1991)[1] |

Table 3: Effects of this compound in the Elevated Plus-Maze in Mice

| Dose of this compound (mg/kg) | Effect on Anxiety-like Behavior | Reference |

| Not specified | No anxiolytic or anxiogenic profile observed | (Irwin et al., 1991)[1] |

Conclusion

This compound, as a selective PNMT inhibitor, serves as a critical tool for elucidating the role of epinephrine in modulating behavior. The protocols and data presented herein provide a foundation for designing and interpreting behavioral experiments with this compound. Researchers should note the age-dependent effects on locomotor activity and the observed reduction in exploratory behavior. Further research is warranted to fully characterize the behavioral profile of this compound and its potential therapeutic applications.

References

Application Notes and Protocols for Cell Culture Assays Using LY294002

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Its ability to block the PI3K/Akt signaling pathway makes it an invaluable tool in cell biology research and a compound of interest in the study of cancer and other diseases where this pathway is often dysregulated.[5][6][7] LY294002 acts as an ATP-competitive inhibitor of PI3K, thereby preventing the phosphorylation of Akt/PKB and blocking downstream signaling cascades that regulate cell proliferation, survival, and apoptosis.[2][8] These application notes provide detailed protocols for utilizing LY294002 in various cell culture assays to assess its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

LY294002 primarily targets the p110 catalytic subunit of Class I PI3Ks. Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inactivation of Akt leads to a cascade of events including the modulation of downstream targets like mTOR, GSK3, and FOXO transcription factors, ultimately resulting in cell cycle arrest and induction of apoptosis.[5][6][9]

Data Presentation

The following tables summarize quantitative data on the effects of LY294002 from various studies.

Table 1: IC50 Values of LY294002 in Various Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Sf9 cells | - | Inhibition of His-tagged bovine PI3K | 10 | [9] |

| HeLa cells | Cervical Cancer | Binding affinity for PI3-kinase | 6 (Ki) | [9] |

| HeLa cells | Cervical Cancer | Inhibition of mTOR protein | 2.5 | [9] |

| p110α | - | Cell-free assay | 0.5 | [9] |

| p110β | - | Cell-free assay | 0.97 | [9] |

| p110δ | - | Cell-free assay | 0.57 | [9] |

| DNA-PK | - | Cell-free assay | 1.4 | [9] |

| CK2 | - | Cell-free assay | 0.098 | [9] |

Table 2: Effects of LY294002 on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Assay | Reference |

| MV4-11-R & BaF3-ITD-R | Varies | 24 | Increased apoptosis in resistant cells | Annexin-V & PI staining | [5] |

| C2C12 | Varies | - | Promoted cell death | MTT, EdU, Western Blot | [10] |

| SCC-25 | 5 | 48 | Decreased cell viability | MTT | [7] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes how to determine the effect of LY294002 on cell viability by measuring the metabolic activity of cells.[5][11]

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

LY294002 stock solution (in DMSO)

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10⁵ cells/mL in 100 µL of complete culture medium per well.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of LY294002 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][12]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol details the detection of apoptosis in cells treated with LY294002 using flow cytometry.[13][14][15]

Materials:

-

Cells treated with LY294002

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with LY294002 for the desired time, collect both floating and adherent cells. Centrifuge the cell suspension at 350 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15]

Cell Cycle Analysis (Propidium Iodide Staining)